molecular formula C21H20O5 B3668344 benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No.: B3668344
M. Wt: 352.4 g/mol
InChI Key: SSGQLULNMMMGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a chemical compound with the linear formula C20H18O4 . It has a molecular weight of 322.364 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons in the molecule .

Properties

IUPAC Name

benzyl 2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-9-17(20-14(2)15(3)21(23)26-18(20)10-13)24-12-19(22)25-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGQLULNMMMGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

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